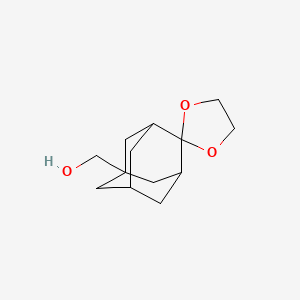

1-Hydroxymethyladamantan-4-one Ethylene Ketal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

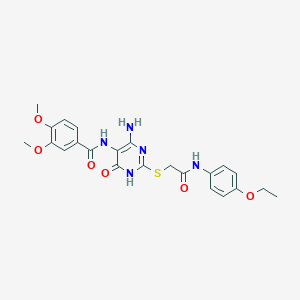

1-Hydroxymethyladamantan-4-one Ethylene Ketal is a synthetic compound with the CAS Number: 110852-41-0 . It has a molecular weight of 224.3 and its IUPAC name is ( (1R,3S,5s,7s)-spiro [adamantane-2,2’- [1,3]dioxolan]-5-yl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O3/c14-8-12-5-9-3-10 (6-12)13 (11 (4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.3 . It is recommended to be stored at 0-8°C .Applications De Recherche Scientifique

Ethylene Ketal as a Protecting Group

1-Hydroxymethyladamantan-4-one Ethylene Ketal, as part of the broader category of ethylene ketals, plays a crucial role as a protecting group in organic synthesis. Ethylene glycol ketals are used to protect carbonyl compounds during chemical reactions. For example, the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone from ethyl acetoacetate demonstrates the use of an ethylene ketal protecting group. This process involves the reaction of ethyl acetoacetate with ethylene glycol to produce a ketal ester, which is then further processed to generate the desired compound while removing the ketal protecting group (Baar, Russell, & Wustholz, 2005).

Impact on Singlet-Triplet Energy Gap

Ethylene ketals, such as this compound, can influence the singlet-triplet energy gap in certain chemical structures. Studies on compounds like cyclopentane-1,3-diyls have shown that the presence of an ethylene ketal functionality can significantly increase the preference for a singlet ground state. This effect is attributed to the phenomenon of spiroconjugation, which affects the electronic structure and stability of these compounds (Abe et al., 2004).

Applications in Chemistry and Physics

Ethylene ketals, including variants like this compound, find applications in various fields of chemistry and physics. For instance, they are used in the formation of phototriggered acid proliferation reactions in photoresists, enhancing the photosensitivity of chemically amplified photoresists (Arimitsu & Ichimura, 2001). This application demonstrates the role of ethylene ketals in advanced material science and technology.

Biocompatibility and Drug Delivery

In the field of biomedicine, ethylene ketals like this compound are explored for their potential in drug delivery systems. Biodegradable hyperbranched polyglycerols (BHPGs) containing ethylene ketal groups have been synthesized and shown to exhibit controlled degradation profiles, which, combined with their biocompatibility, make them suitable for applications in drug delivery and bioconjugation (Shenoi, Lai, & Kizhakkedathu, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNISAZZENBHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3CC4CC2CC(C4)(C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

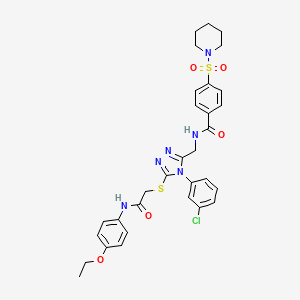

![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)

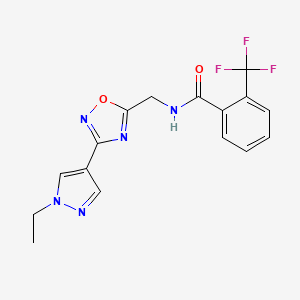

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)

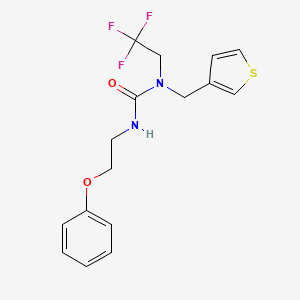

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)

![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2357469.png)

![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)